phthalophenone
CAS No.: 596-29-2
Cat. No.: VC21315824
Molecular Formula: C20H14O2
Molecular Weight: 286.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 596-29-2 |
---|---|
Molecular Formula | C20H14O2 |
Molecular Weight | 286.3 g/mol |
IUPAC Name | 3,3-diphenyl-2-benzofuran-1-one |
Standard InChI | InChI=1S/C20H14O2/c21-19-17-13-7-8-14-18(17)20(22-19,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H |
Standard InChI Key | WUBNJKMFYXGQDB-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)O2)C4=CC=CC=C4 |
Canonical SMILES | C1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)O2)C4=CC=CC=C4 |
Melting Point | 120.0 °C |
Introduction
Chemical Properties and Structure
Molecular Structure and Identification
Phthalophenone possesses a distinctive molecular structure that contributes to its chemical behavior and potential applications. The chemical structure consists of a benzofuran core with two phenyl groups attached at the 3-position and a ketone functionality at the 1-position. This arrangement creates a molecule with specific stereochemical properties and reactivity patterns.
Table 1: Chemical Identifiers and Structural Information of Phthalophenone
Property | Information |
---|---|
IUPAC Name | 3,3-diphenyl-2-benzofuran-1-one |
CAS Registry Number | 596-29-2 |
Molecular Formula | C₂₀H₁₄O₂ |
Molecular Weight | 286.3 g/mol |
Standard InChI | InChI=1S/C20H14O2/c21-19-17-13-7-8-14-18(17)20(22-19,15-9-3-1-4-10-15)16-11-5-2-6-12-16 |
Standard InChIKey | WUBNJKMFYXGQDB-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)O2)C4=CC=CC=C4 |
PubChem Compound ID | 237296 |
The molecular structure of phthalophenone suggests potential applications in various domains including organic synthesis, polymer chemistry, and potentially medicinal chemistry. The compound's two phenyl groups attached to the central benzofuran system provide sites for potential modification, which could lead to diverse derivatives with altered properties.
Physical Properties
Phthalophenone exhibits specific physical properties that influence its handling, storage, and potential applications in various fields. These properties are essential considerations for researchers and industries working with this compound.
Table 2: Physical Properties of Phthalophenone
Property | Value |
---|---|
Physical State | Solid (at room temperature) |
Melting Point | 120.0 °C |
Appearance | Information limited in available research |
Solubility | Limited information available |
Stability | Limited information available |
The melting point of 120.0 °C indicates that phthalophenone is a solid at room temperature, which has implications for its handling, storage, and processing in laboratory and industrial settings. Further research on other physical properties such as solubility in various solvents, stability under different conditions, and spectroscopic properties would be valuable for expanding the practical applications of this compound.
Synthesis of Phthalophenone
Role in Polymer Synthesis
Beyond its direct synthesis, phthalophenone derivatives, particularly 4,4′-dihydroxy phthalophenone (sometimes referred to alongside phenolphthalein in the literature), have been utilized in polymer chemistry for the preparation of copolyphenylene sulfones with cardo fragments. This application demonstrates the potential utility of phthalophenone derivatives as structural components in polymer science .
The synthesis of copolyphenylene sulfones incorporating phthalophenone derivatives proceeds through high-temperature polycondensation via nucleophilic substitution reactions. For example, the synthesis of PPSU-C (a copolyphenylene sulfone with cardo fragments) involves the reaction of 4,4′-dihydroxy diphenyl, 4,4′-dihydroxy phthalophenone, 4,4′-dichloro diphenyl sulfone, and potassium carbonate in N,N-dimethyl acetamide as the reaction solvent .
This application in polymer chemistry suggests potential for further exploration of phthalophenone derivatives in the development of specialized polymeric materials with tailored properties.
Comparison with Related Compounds
Phthalophenone versus Phthalocyanine
While phthalophenone and phthalocyanine share a partial naming convention suggesting structural relationships, they represent distinctly different classes of compounds with varied properties and applications.
Table 3: Comparison of Phthalophenone and Phthalocyanine
Property | Phthalophenone | Phthalocyanine |
---|---|---|
Molecular Formula | C₂₀H₁₄O₂ | C₃₂H₁₈N₈ |
Molecular Weight | 286.3 g/mol | 514.5389 g/mol |
Core Structure | Benzofuranone | Macrocyclic tetraazaporphyrin |
Typical Applications | Polymer chemistry | Photodynamic therapy, dyes, catalysts |
Research Extent | Limited | Extensive |
Phthalocyanines have been extensively studied for applications in photodynamic therapy, where they function as second-generation photosensitizers with improved photophysical and photochemical properties compared to first-generation agents . Additionally, phthalocyanines have demonstrated phototoxicity against various microorganisms and tumor cells, though challenges such as low solubility in physiological environments have necessitated the development of specialized delivery systems .
Recent research has focused on loading phthalocyanines into drug delivery carriers such as nanoemulsions, liposomes, and lipid nanoparticles to overcome solubility limitations and enhance therapeutic efficacy . In contrast, research on phthalophenone's biological activity remains notably sparse in the current literature .
Research Challenges and Future Directions
Current Research Limitations
Research on phthalophenone faces several significant challenges:
-
Limited published literature specifically focused on phthalophenone
-
Incomplete characterization of physical and chemical properties
-
Minimal exploration of potential applications beyond polymer chemistry
-
Lack of standardized synthesis optimization protocols
These limitations present substantial barriers to advancing knowledge about phthalophenone and its potential applications. Additionally, the relative obscurity of phthalophenone compared to related compounds may contribute to reduced research interest and funding opportunities.
Future Research Opportunities
Despite the current limitations, several promising research directions could advance understanding of phthalophenone:
-
Comprehensive characterization of physical and chemical properties
-
Development of optimized and scalable synthesis methods
-
Exploration of structure-property relationships through systematic derivative synthesis
-
Investigation of potential applications in fields such as materials science, organic electronics, or medicinal chemistry
-
Computational studies to predict properties and potential applications
Additionally, the green chemistry approaches being applied to related compounds like phthalocyanines, as mentioned in search result , could be extended to phthalophenone synthesis. Such approaches might focus on reducing environmental impact through metrics like the Environmental factor (E-factor), which quantifies waste production relative to product obtained .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume